N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of N1-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting from the preparation of the pyrazole rings. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bromo group allows for potential oxidation reactions, leading to the formation of brominated derivatives.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different set of derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways . The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
3-(4-Bromo-1H-pyrazol-1-yl)propyl derivatives: These compounds share the bromo group but may have different functional groups at other positions.
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives: These compounds share the trifluoromethyl group but may have different substituents at other positions. The uniqueness of N1-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE lies in its combination of bromo and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C15H17BrF3N5O |
---|---|
Molecular Weight |
420.23 g/mol |
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H17BrF3N5O/c16-11-7-21-23(8-11)5-1-4-20-14(25)9-24-12(10-2-3-10)6-13(22-24)15(17,18)19/h6-8,10H,1-5,9H2,(H,20,25) |
InChI Key |
ZFIGSSIPRSXZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCCCN3C=C(C=N3)Br)C(F)(F)F |
Origin of Product |
United States |
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